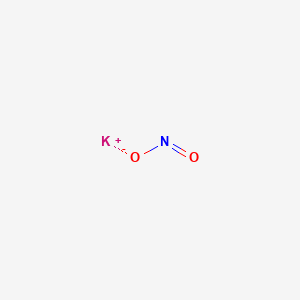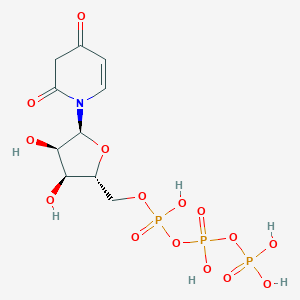
亜硝酸カリウム
概要
説明
Potassium nitrite is an inorganic compound with the chemical formula KNO₂. It is an ionic salt composed of potassium ions (K⁺) and nitrite ions (NO₂⁻). This compound typically appears as a white or slightly yellow, hygroscopic crystalline powder that is highly soluble in water . Potassium nitrite is a strong oxidizer and is known for its ability to accelerate the combustion of other materials .
科学的研究の応用
Potassium nitrite has a wide range of applications in scientific research, including:
Chemistry:
- Used in organic synthesis, particularly in diazotization reactions to detect the presence of amino groups in organic compounds .
- Acts as a reagent in various chemical analyses .
Biology:
Medicine:
Industry:
作用機序
Target of Action
Potassium nitrite (KNO2) is an inorganic compound that forms a white or slightly yellow, hygroscopic crystalline powder . It is an ionic salt of potassium ions (K+) and nitrite ions (NO2-) and is soluble in water .
Mode of Action
Potassium nitrite is a strong oxidizer and may accelerate the combustion of other materials . It is toxic if swallowed, and laboratory tests suggest that it may be mutagenic or teratogenic .
Biochemical Pathways
Potassium nitrite is involved in nitrogen metabolism pathways . In a study on Klebsiella aerogenes, a bacterium capable of heterotrophic nitrification and aerobic denitrification, it was found that the organism assimilated 82.47% of the nitrate present into cellular nitrogen when cultured on potassium nitrate-rich media . The study identified 39 genes involved in the nitrogen metabolism pathway of K. aerogenes B23 .
Pharmacokinetics
A study on the simultaneous pharmacokinetic analysis of nitrate and its reduced metabolite, nitrite, following ingestion of inorganic nitrate, might provide some insights . The study developed a population pharmacokinetic model relating nitrate and nitrite concentrations .
Result of Action
The result of potassium nitrite’s action is largely dependent on its environment and the specific biological system it interacts with. For example, in the context of nitrogen metabolism in K. aerogenes, potassium nitrite influences the expression of key nitrogen metabolism enzyme genes .
Action Environment
The action of potassium nitrite can be influenced by various environmental factors. For instance, its solubility in water can affect its bioavailability and thus its action . Furthermore, its strong oxidizing property may be influenced by the presence of other materials that can undergo combustion . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of potassium nitrite.
Safety and Hazards
Potassium nitrite is a strong oxidizing agent that can accelerate the combustion of other materials . It is extremely dangerous in case of contact with the skin, eyes, ingestion, or inhalation . It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .
将来の方向性
Recent studies have shown that in addition to the currently popular electrocatalytic nitrate reduction, scientific efforts should also be devoted towards the thermal reduction of nitrate and nitrite . This could lead to new opportunities and challenges in the field of nitrate and nitrite reduction beyond electrocatalysis .
生化学分析
Biochemical Properties
Potassium nitrite plays a role in biochemical reactions, particularly in the context of nitrogen metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, nitrite reductase from Bacillus cereus LJ01, which effectively degrades nitrite, interacts with potassium nitrite . The nitrite ion forms a network of three hydrogen bonds with ASN72 (3.4 Å), ALA133 (3.2 Å), and ASN140 (3.5 Å) .
Cellular Effects
Potassium nitrite has been found to have effects on various types of cells and cellular processes. Inorganic dietary nitrate, which is abundant in green leafy and some root vegetables, elicits several beneficial physiological effects, including a reduction in blood pressure and improvements in blood flow through nitrate–nitrite–nitric oxide signaling . High intake of these compounds from processed animal-based foods is related to an increased risk of gastrointestinal cancer .
Molecular Mechanism
Potassium nitrite exerts its effects at the molecular level through various mechanisms. For instance, it forms potassium nitrate when heated in the presence of oxygen from 550 °C to 790 °C . The rate of reaction increases with temperature, but the extent of reaction decreases .
Temporal Effects in Laboratory Settings
The effects of potassium nitrite can change over time in laboratory settings. For example, a study found no detrimental effects of life-long supplementation of potassium nitrite on the survival of mice in treatment groups . Nitrate supplementation was associated with a lower level of pathological changes .
Dosage Effects in Animal Models
The effects of potassium nitrite vary with different dosages in animal models. In a study, four groups of male mice were treated with 0 mg (0%), 45 mg (1%), 90 mg (2%), and 140 mg (3%) KNO3 in the drinking water . The study found no detrimental effects of life-long supplementation of potassium nitrite on the survival of mice in treatment groups .
Metabolic Pathways
Potassium nitrite is involved in various metabolic pathways. For instance, it is involved in the nitrogen metabolism pathway of Klebsiella aerogenes B23, which includes nitrate assimilation, urea cycle (arginine and glutamate metabolism), and ammonia assimilation .
Transport and Distribution
Potassium nitrite is transported and distributed within cells and tissues. For instance, plants can sense K+/NO3− levels in soils and adjust accordingly the uptake and root-to-shoot transport to balance the distribution of these ions between organs .
Subcellular Localization
Research on other nitrate compounds suggests that they can have specific subcellular localizations that influence their activity
準備方法
Synthetic Routes and Reaction Conditions: Potassium nitrite can be synthesized through the reduction of potassium nitrate (KNO₃). One common method involves heating potassium nitrate with lead, zinc, or copper, which results in the formation of potassium nitrite and the corresponding metal oxide . The reaction can be represented as: [ \text{KNO}_3 + \text{Pb} \rightarrow \text{KNO}_2 + \text{PbO} ]
Industrial Production Methods: Industrial production of potassium nitrite often involves the absorption of nitrogen oxides in potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). this method is not widely employed due to the high cost of these alkalies and the difficulty in recovering the highly soluble potassium nitrite from the solution .
化学反応の分析
Types of Reactions: Potassium nitrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When potassium nitrite reacts with concentrated nitric acid (HNO₃), it produces potassium nitrate (KNO₃), nitrogen dioxide (NO₂), nitric oxide (NO), and water (H₂O) : [ 2\text{KNO}_2 + 2\text{HNO}_3 \rightarrow 2\text{KNO}_3 + \text{NO}_2 + \text{NO} + \text{H}_2\text{O} ]
Reduction: Potassium nitrite can be reduced to nitrogen gas (N₂) and potassium hydroxide (KOH) when reacted with a liquid ammonia solution of potassium amide (KNH₂) in the presence of ferric oxide (Fe₂O₃) or cobaltic oxide (Co₂O₃) .
Substitution: In the presence of concentrated sulfuric acid (H₂SO₄), potassium nitrite reacts to form potassium sulfate (K₂SO₄), nitrogen dioxide (NO₂), nitric oxide (NO), and water (H₂O) : [ 2\text{KNO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + \text{NO}_2 + \text{NO} + \text{H}_2\text{O} ]
Common Reagents and Conditions:
- Concentrated nitric acid (HNO₃)
- Concentrated sulfuric acid (H₂SO₄)
- Liquid ammonia solution of potassium amide (KNH₂)
- Ferric oxide (Fe₂O₃) or cobaltic oxide (Co₂O₃)
Major Products:
- Potassium nitrate (KNO₃)
- Nitrogen dioxide (NO₂)
- Nitric oxide (NO)
- Potassium sulfate (K₂SO₄)
- Nitrogen gas (N₂)
- Potassium hydroxide (KOH)
類似化合物との比較
- Sodium nitrite (NaNO₂)
- Potassium nitrate (KNO₃)
- Ammonium nitrite (NH₄NO₂)
Comparison:
Potassium nitrite vs. Sodium nitrite: Both compounds are strong oxidizers and have similar chemical properties.
Potassium nitrite vs. Potassium nitrate: Potassium nitrate is primarily used as a fertilizer and in the production of explosives, while potassium nitrite is used more in chemical synthesis and as a preservative.
Potassium nitrite vs. Ammonium nitrite: Ammonium nitrite is less stable and more prone to decomposition, making potassium nitrite a safer and more reliable choice for industrial and research applications.
Potassium nitrite’s unique combination of oxidizing and reducing properties, along with its wide range of applications, makes it a valuable compound in various scientific and industrial fields.
特性
IUPAC Name |
potassium;nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHTSHTPBPRFX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNO2 | |
| Record name | POTASSIUM NITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1371 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POTASSIUM NITRITE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | POTASSIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | potassium nitrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_nitrite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042320 | |
| Record name | Potassium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.104 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium nitrite appears as a yellowish white crystalline solid. Noncombustible but accelerates the burning of all combustible material. If large quantities are involved in fire or if the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat. Toxic oxides of nitrogen are produced in fires. Used to make other chemicals and in chemical analysis., Dry Powder, White or slightly yellow, deliquescent granules, White to slightly yellow granules; [CHEMINFO MSDS], WHITE-TO-YELLOW DELIQUESCENT SOLID IN VARIOUS FORMS. | |
| Record name | POTASSIUM NITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1371 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrous acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | POTASSIUM NITRITE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Potassium nitrite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
537 °C (explodes) | |
| Record name | POTASSIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
281 G/100 CC OF WATER @ 0 °C; 413 G/100 CC OF WATER @ 100 °C, 312 g/100g of water at 25 °C, SOL IN HOT ALCOHOL; VERY SOL IN LIQUID AMMONIA, 306 parts by wt per 100 parts by wt of water at 20 °C, For more Solubility (Complete) data for POTASSIUM NITRITE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 0 °C: 281 (very good) | |
| Record name | POTASSIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.915, 1.9 g/cm³ | |
| Record name | POTASSIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses conversion of hemoglobin to methemoglobin. Same dual toxicity is shared by many inorganic ... nitrites S ... /Sodium nitrite/, The principal mechanism of nitrite toxicity is the oxidation of the ferrous iron (Fe2+) in deoxyhemoglobin to the ferric (Fe3+) valence state, producing methemoglobin. Methemoglobin cannot reversibly bind or transport circulating oxygen. Depending on the percentage of total methemoglobin in oxidized form, the clinical picture is one of oxygen deprivation with cyanosis, cardiac dysrhythmias and circulatory failure, and progressive central nervous system (CNS) effects. CNS effects can range from mild dizziness and lethargy to coma and convulsions. ... A chocolate-brown or slate-gray central cyanosis (involving the trunk and proximal portions of the limbs, as well as the distal extremities, mucous membranes, and lips) is one of the hallmarks of methemoglobinemia. This cyanosis is due to the dark chocolate-brown color of methemoglobin itself and can become noticeable at a concentration of 10% to 15% of total hemoglobin. /Nitrates and nitrites/, ... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/, Acute nitrate toxicity is almost always seen in infants rather than adults when it results from ingestion of well waters and vegetables high in nitrates ... /It was/ deduced that infants were prone to upset stomachs and achlorhydria. As result, stomach pH increased in alkalinity allowing nitrate-reducing organisms to enter and to reduce nitrates to nitrites. A gastric pH above 4 supports nitrate-reducing organisms ... Immature enzyme systems may also be of importance ... Fetal hemoglobin (hemoglobin F) is oxidized by nitrite to methemoglobin at rate twice as rapid as adult hemoglobin (hemoglobin A). Furthermore, enzymatic capacity of erythrocytes of newborn infants to reduce methemoglobin to hemoglobin appears less than that of adults. Difference is probably due to developmental deficiency in activity of DPNH-methemoglobin reductase (diphosphopyridine nucleotide). As opposed to adults, several clinical, physiologic and metabolic factors predispose infants to development of methemoglobinemia and acute nitrate poisoning. /Nitrate and nitrite/, For more Mechanism of Action (Complete) data for POTASSIUM NITRITE (6 total), please visit the HSDB record page. | |
| Record name | POTASSIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly yellow granules or rods, White crystals | |
CAS No. |
7758-09-0, 92937-66-1 | |
| Record name | POTASSIUM NITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1371 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium nitrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 92937-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM NITRITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794654G42L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
441 °C with decomp starting at 350 °C, 441 °C | |
| Record name | POTASSIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)



![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)





![(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B51057.png)

